molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

Cat. No. B1266109
CAS RN: 696-82-2
M. Wt: 134.06 g/mol
InChI Key: NTSYSQNAPGMSIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trifluoropyrimidine derivatives involves several chemical reactions, highlighting the versatility and reactivity of the pyrimidine ring. For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide leads to Michael-like 1,4-conjugate hydrocyanation products, which are precursors to trifluoromethylated pyrimidine derivatives (Sukach et al., 2015). Additionally, the regiospecific synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines from certain ketones and hydrazine pyrimidines has been reported (Zanatta et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,4,6-trifluoropyrimidine derivatives can be influenced by intramolecular interactions, such as C–F···C=O interactions, which may stabilize certain conformations. These structural aspects are crucial for understanding the compound's reactivity and properties (Sukach et al., 2015).

Chemical Reactions and Properties

2,4,6-Trifluoropyrimidine undergoes nickel-assisted carbon-fluorine bond activation, showcasing its potential for forming new pyrimidine and pyrimidinone derivatives. This regioselective activation highlights the reactivity of the C-F bond in the presence of nickel catalysts and ligands, leading to novel compounds with potential applications (Braun et al., 1999).

Physical Properties Analysis

The physical properties of 2,4,6-trifluoropyrimidine derivatives, such as solubility, thermal stability, and dielectric constant, can be tailored by the introduction of different substituents. For example, fluorinated polyimides derived from novel diamine monomers exhibit good solubility in organic solvents, low dielectric constants, and high thermal stability, making them suitable for applications in electronics and materials science (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,4,6-trifluoropyrimidine, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to its applications in synthetic organic chemistry. The activation of the C-F bond and subsequent reactions offer pathways to a wide range of functionalized pyrimidine derivatives (Braun et al., 1999).

Scientific Research Applications

Synthesis and Chemical Properties

  • Core Scaffold for Synthesis of Functionalized Pyrimidine Systems : 5-Chloro-2,4,6-trifluoropyrimidine serves as a scaffold for the synthesis of polyfunctional pyrimidine systems. However, its use is limited due to the need for purification to remove the 2-substituted regioisomer before further reactions (Parks et al., 2008).

  • Carbon-Fluorine Bond Activation : Nickel-assisted activation of the C-F bond in 2,4,6-trifluoropyrimidine leads to the formation of novel pyrimidine and pyrimidinone derivatives (Braun et al., 1999).

  • Solvatofluorochromism Studies : Investigation of solvatofluorochromism in 2,4,6-triarylpyrimidine derivatives to understand their emission properties in various solvents, which is significant in photophysical research (Rodríguez-Aguilar et al., 2018).

Safety And Hazards

2,4,6-Trifluoropyrimidine is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

Future research on 2,4,6-Trifluoropyrimidine could focus on developing more efficient synthetic methodologies that allow the synthesis of polysubstituted pyrimidine derivatives that are regioselective in all stages .

properties

IUPAC Name

2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSYSQNAPGMSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219876
Record name 2,4,6-Trifluoropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoropyrimidine

CAS RN

696-82-2
Record name 2,4,6-Trifluoropyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoropyrimidine
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Record name 2,4,6-Trifluoropyrimidine
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Record name 2,4,6-trifluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
T Braun, V Schorlemer, B Neumann… - Journal of fluorine …, 2006 - Elsevier
[PdMe 2 (dcpm)] (1) reacts with 2,4,6-trifluoropyrimidine in the presence of water to give the palladium derivative [PdMe{4-C 4 N 2 F 2 H(O)}(dcpm)] (2). When additional triethylamine is …
Number of citations: 30 www.sciencedirect.com
EL Parks, G Sandford, JA Christopher… - Beilstein Journal of …, 2008 - beilstein-journals.org
Background Highly functionalised pyrimidine derivatives are of great importance to the life-science industries and there exists a need for efficient synthetic methodology that allows the …
Number of citations: 12 www.beilstein-journals.org
TJ Delia, DP Anderson… - Journal of heterocyclic …, 2004 - Wiley Online Library
In a continuation of our studies involving the nucleophilic displacement of one of the chlorines from 2,4,6‐trichloropyrimidine, we now report the initial displacement of one of the fluorine …
Number of citations: 9 onlinelibrary.wiley.com
T Braun, SP Foxon, RN Perutz… - Angewandte Chemie …, 1999 - Wiley Online Library
Rapid and regioselective activation of the C−F bond of 2,4,6‐trifluoropyrimidine occurs on reaction with [Ni(cod) 2 ] (cod=1,5‐cyclooctadiene) in the presence of PEt 3 to give 1, which …
Number of citations: 132 onlinelibrary.wiley.com
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1970 - pubs.rsc.org
Reaction of tetrachloropyrimidine with anhydrous potassium fluoride at 530 gives tetrafluoropyrimidine, 5-chloro-2,4,6-trifluoropyrimidine, and a 90 : 8 : 2 mixture of 2,4,6-trifluoro-5-…
Number of citations: 10 pubs.rsc.org
EL Parks, G Sandford, DS Yufit, JAK Howard… - Tetrahedron, 2010 - Elsevier
The use of tetrafluoropyrimidine as a scaffold for the synthesis of 2,4,6-trisubstituted pyrimidine derivatives by three sequential nucleophilic aromatic substitution processes is assessed. …
Number of citations: 17 www.sciencedirect.com
I Wempen, JJ Fox - Journal of Medicinal Chemistry, 1963 - ACS Publications
A considerable amount of information is available4· 6 concerning the attack of various nucleophilic reagents on 2, 4, 6-trichloropyrimidine leading to the formation of G-chloro-2, 4-…
Number of citations: 33 pubs.acs.org
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1967 - pubs.rsc.org
Tetrafluoropyrimidine, prepared in high yield by reaction of tetrachloropyrimidine with anhydrous potassium fluoride at elevated temperatures, is highly susceptible to attack by …
Number of citations: 25 pubs.rsc.org
RT Bailey, D Steele - Spectrochimica Acta Part A: Molecular Spectroscopy, 1967 - Elsevier
The infra-red and Raman spectra of 2,4,6-trifluoropyrimidine are reported. An assignment of the vibrational modes is proposed based on the character of the observed bands, …
Number of citations: 13 www.sciencedirect.com
SV Chitra, A Sankar, K Parimala - Journal of the Indian Chemical Society, 2023 - Elsevier
The 5-Chloro-2,4,6-trifluoropyrimidine (5CTFP) was chosen for extensive investigation of its theoretical and experimental vibrational assignments, structural discussion, and …
Number of citations: 0 www.sciencedirect.com

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